3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride
Description
Properties
IUPAC Name |
3-piperazin-1-ylthietane 1,1-dioxide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c10-12(11)5-7(6-12)9-3-1-8-2-4-9;;/h7-8H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSWUEUPFAPPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CS(=O)(=O)C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride typically involves the reaction of piperazine with thietane-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Structural Analogs with Sulfur-Containing Heterocycles
Compounds with sulfur-containing rings (e.g., thietane, thiolane, thiophene) and sulfone groups are compared below:
Key Observations :
- Substituents: Piperazine and aminopiperidine groups enhance interactions with biological targets, such as enzymes or receptors .
Piperazine-Containing Derivatives
Piperazine is a common pharmacophore in drug design due to its versatility in hydrogen bonding and solubility. Relevant examples include:
Key Observations :
Dihydrochloride Salts and Physicochemical Properties
Dihydrochloride salts improve solubility and stability. Notable examples:
Key Observations :
- The dihydrochloride form of 3-piperazin-1-ylthietane 1,1-dioxide likely shares high water solubility, facilitating its use in liquid formulations .
Biological Activity
3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride |
| Molecular Formula | C7H12Cl2N2O2S |
| Molecular Weight | 239.15 g/mol |
| CAS Number | 2109130-48-3 |
Structure
The compound features a piperazine ring attached to a thietane moiety with a sulfone group, which is responsible for its unique properties and biological activities.
Antimicrobial Activity
Research indicates that 3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | >1000 |
These results indicate that while the compound is effective against some strains, it shows limited activity against others, particularly Gram-negative bacteria.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The piperazine component may enhance membrane permeability, allowing for greater uptake of the compound into bacterial cells.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal explored the efficacy of various piperazine derivatives, including 3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride. This study involved:
- Objective : To evaluate the antimicrobial activity against resistant strains.
- Methodology : Disk diffusion and MIC assays were performed on multiple bacterial strains.
- Findings : The compound demonstrated significant activity against resistant strains of Staphylococcus aureus with an MIC value of 15.6 µg/mL, indicating its potential as a therapeutic agent.
Clinical Implications
The promising results from laboratory studies suggest that this compound could be further developed for clinical applications, particularly in treating infections caused by resistant bacteria. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.
Q & A
Q. Basic Analytical Framework
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine ring integration and thietane dioxide geometry (e.g., sulfone group at δ 40–45 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 279.08) .
- X-ray Diffraction : Single-crystal XRD to resolve stereochemical ambiguities in the dihydrochloride salt .
How can researchers resolve contradictions in spectroscopic data?
Advanced Data Analysis
Contradictions often arise from polymorphic forms or protonation state variations. Strategies include:
- Theoretical Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
- Comparative Studies : Benchmark against structurally analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to isolate unique spectral features .
- Multi-Technique Cross-Verification : Combine XRD, DSC, and IR to confirm crystallinity and hydrogen-bonding networks .
What are common reactivity patterns of the piperazine moiety in this compound?
Q. Basic Reactivity Profile
- Nucleophilic Substitution : The piperazine nitrogen can undergo alkylation or acylation (e.g., with propargyl bromide or acetic anhydride) .
- Oxidation : Reaction with H₂O₂ or m-CPBA forms N-oxide derivatives, altering solubility and bioactivity .
- Salt Metathesis : Exchange dihydrochloride with other counterions (e.g., sulfate) to modulate crystallinity .
How to design experiments for novel derivatives with enhanced bioactivity?
Q. Advanced Experimental Design
- Scaffold Diversification : Use parallel synthesis to introduce substituents at the thietane or piperazine positions (e.g., triazole or benzisothiazole groups) .
- Reactor Design : Employ continuous-flow systems to handle exothermic reactions (e.g., sulfonation) safely at scale .
- In Silico Screening : Apply molecular docking to prioritize derivatives with predicted target binding (e.g., serotonin receptors) .
What safety protocols are critical during handling?
Q. Basic Safety Guidelines
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods to mitigate HCl vapor exposure during salt formation .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
How to mitigate hazards during scale-up to gram or kilogram quantities?
Q. Advanced Hazard Management
- Thermal Risk Assessment : Conduct DSC/TGA studies to identify exothermic decomposition thresholds (>150°C) .
- Process Intensification : Use membrane separation technologies (e.g., nanofiltration) to purify intermediates without hazardous solvents .
- Emergency Protocols : Install HCl scrubbers and pressure-relief systems in reactors .
How can computational models accelerate reaction discovery for this compound?
Q. Advanced Computational Integration
- Reaction Pathway Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy barriers for key steps (e.g., ring-opening of thietane dioxide) .
- Machine Learning : Train models on existing kinetic data to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational databases to refine future predictions .
What statistical methods address data contradictions in multi-variable studies?
Q. Advanced Statistical Approaches
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., NMR, HPLC) to identify outlier conditions .
- Bayesian Inference : Quantify uncertainty in reaction yield predictions when variables are interdependent .
- Robust Optimization : Apply Taguchi methods to minimize sensitivity to noise factors (e.g., humidity during crystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
